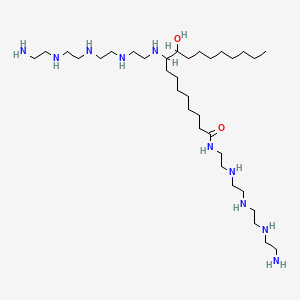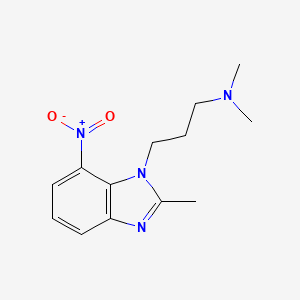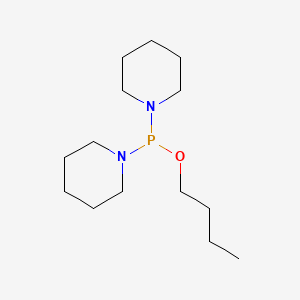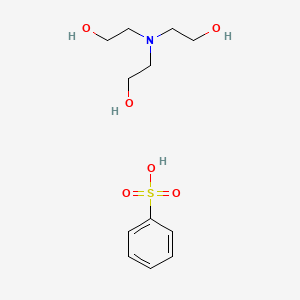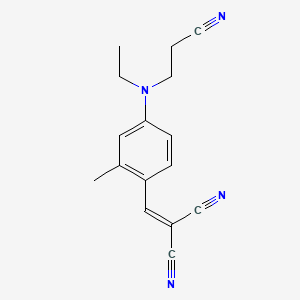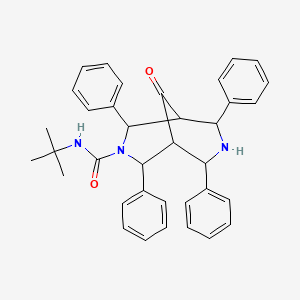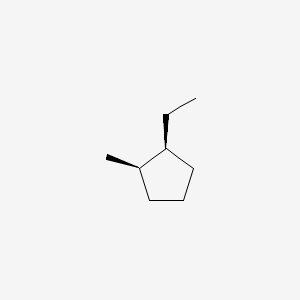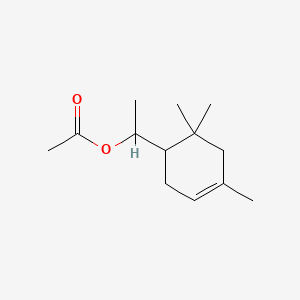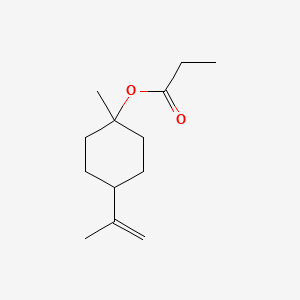
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is an organic compound with the molecular formula C13H22O2. It is a colorless liquid with a sweet, pleasant odor. This compound is used in various applications, including as a fragrance ingredient and as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be synthesized through several methods. One common method involves the esterification of 1-methyl-4-(1-methylvinyl)cyclohexanol with propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used as a fragrance ingredient in perfumes and personal care products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
- 1-Methyl-4-(1-methylvinyl)cyclohexanol
- 1-Methyl-4-(1-methylvinyl)cyclohexyl butyrate
Uniqueness
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and odor characteristics, making it suitable for specific applications in fragrance and chemical synthesis .
Properties
CAS No. |
93836-72-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
VKAQISLIVOJGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
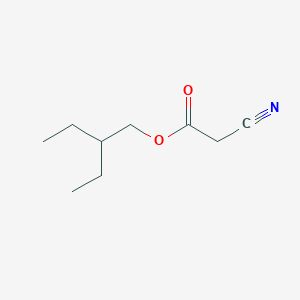
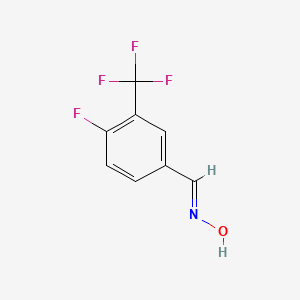
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
